molecular formula C25H22N4O2S B15006660 methyl 4-methyl-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

methyl 4-methyl-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

Cat. No.: B15006660
M. Wt: 442.5 g/mol
InChI Key: OHAQRXFDHWZILB-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 1,3,4-thiadiazole ring in its structure is particularly noteworthy due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of methyl 4-methyl-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves multiple steps. One common synthetic route includes the reaction of thiosemicarbazide with aromatic aldehydes to form thiosemicarbazones, which are then cyclized to form the 1,3,4-thiadiazole ring . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Methyl 4-methyl-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives with modified functional groups .

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent, particularly against cell lines like U87 and HeLa . Its antimicrobial properties make it a candidate for developing new antibiotics. Additionally, its anti-inflammatory effects are being explored for potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 4-methyl-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit carbonic anhydrase IX, an enzyme involved in tumor growth and survival . The compound binds to the active site of the enzyme, disrupting its function and leading to reduced tumor cell proliferation. Other pathways involved include the induction of apoptosis through the activation of caspase-3 and the modulation of Bax and Bcl-2 protein expression .

Comparison with Similar Compounds

Compared to other similar compounds, methyl 4-methyl-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate stands out due to its unique spiro structure and the presence of the 1,3,4-thiadiazole ring. Similar compounds include other thiadiazole derivatives like 2-amino-1,3,4-thiadiazole and 5-(2-benzylidenehydrazinyl)-1,3,4-thiadiazole . These compounds also exhibit a range of biological activities but differ in their specific molecular targets and mechanisms of action. The unique combination of structural features in methyl 4-methyl-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate contributes to its distinct biological profile and potential therapeutic applications .

Properties

Molecular Formula

C25H22N4O2S

Molecular Weight

442.5 g/mol

IUPAC Name

methyl 4'-methyl-4-(4-methylphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate

InChI

InChI=1S/C25H22N4O2S/c1-17-13-15-20(16-14-17)29-25(32-23(27-29)24(30)31-3)22-12-8-7-11-21(22)18(2)26-28(25)19-9-5-4-6-10-19/h4-16H,1-3H3

InChI Key

OHAQRXFDHWZILB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3(C4=CC=CC=C4C(=NN3C5=CC=CC=C5)C)SC(=N2)C(=O)OC

Origin of Product

United States

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